![molecular formula C26H32F3N4NaO7 B8106691 sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B8106691.png)
sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate” is known as Mitogen-activated protein kinase kinase kinase 1. This protein plays a crucial role in the signal transduction pathways that regulate various cellular processes, including cell growth, differentiation, and apoptosis. It is a component of a protein kinase signal transduction cascade and activates the ERK and JNK kinase pathways by phosphorylation of MAP2K1 and MAP2K4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Mitogen-activated protein kinase kinase kinase 1 involves recombinant DNA technology. The gene encoding this protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this protein typically involves large-scale fermentation processes. The host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. After fermentation, the cells are harvested, and the protein is purified using a combination of affinity chromatography, ion exchange chromatography, and size exclusion chromatography .
Chemical Reactions Analysis
Types of Reactions: Mitogen-activated protein kinase kinase kinase 1 undergoes various types of biochemical reactions, including phosphorylation and autophosphorylation. These reactions are crucial for its activation and function in signal transduction pathways .
Common Reagents and Conditions: The phosphorylation reactions typically involve adenosine triphosphate (ATP) as a phosphate donor. The reactions occur under physiological conditions, with magnesium ions acting as cofactors to facilitate the transfer of phosphate groups .
Major Products Formed: The major products formed from these reactions are phosphorylated proteins, which then participate in further downstream signaling events. For example, the phosphorylation of MAP2K1 and MAP2K4 leads to the activation of the ERK and JNK pathways .
Scientific Research Applications
Mitogen-activated protein kinase kinase kinase 1 has numerous applications in scientific research. It is extensively studied in the fields of cell biology and molecular biology to understand its role in signal transduction pathways. In medicine, it is investigated for its involvement in various diseases, including cancer, where dysregulation of this protein’s activity can lead to uncontrolled cell proliferation .
In industry, this protein is used in the development of targeted therapies and diagnostic tools. Its role in activating key signaling pathways makes it a valuable target for drug discovery efforts aimed at modulating these pathways to treat diseases .
Mechanism of Action
Mitogen-activated protein kinase kinase kinase 1 exerts its effects by phosphorylating specific target proteins, such as MAP2K1 and MAP2K4. This phosphorylation activates these proteins, which then propagate the signal downstream to other components of the signaling cascade. The molecular targets of this protein include various kinases and transcription factors that regulate gene expression and cellular responses .
Comparison with Similar Compounds
Mitogen-activated protein kinase kinase kinase 1 is part of a larger family of kinases known as mitogen-activated protein kinase kinase kinases. Similar compounds in this family include MAP3K2, MAP3K3, and MAP3K4. While these proteins share structural similarities and common functions in signal transduction, each has unique regulatory mechanisms and specific roles in different cellular contexts .
List of Similar Compounds
- MAP3K2
- MAP3K3
- MAP3K4
These similar compounds also participate in signal transduction pathways and have overlapping yet distinct functions compared to Mitogen-activated protein kinase kinase kinase 1 .
Properties
IUPAC Name |
sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYCMNNMGACPR-JSAITXCESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F3N4NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



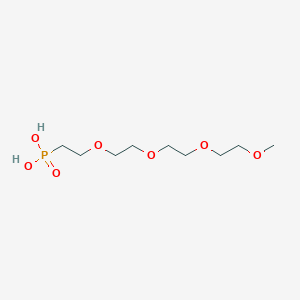
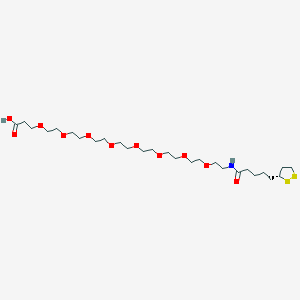
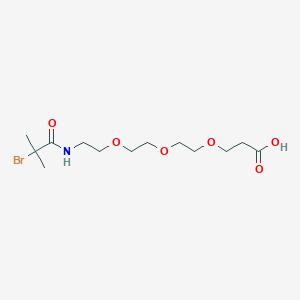
![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)
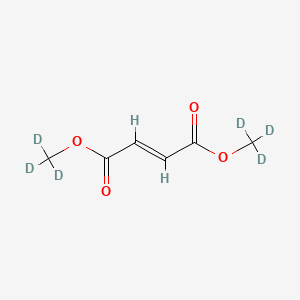

![N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide](/img/structure/B8106693.png)
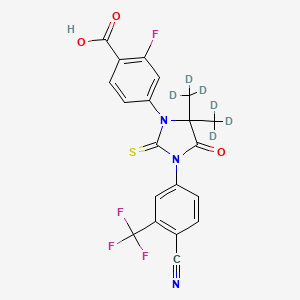
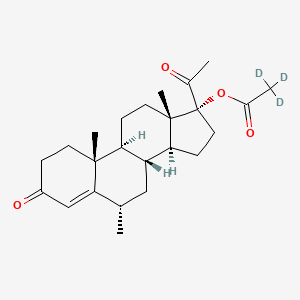
![2-[(1E,3E,5E,7Z)-7-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)hepta-1,3,5-trienyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B8106700.png)

